molecular formula C11H8BrNO2S B2379611 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid CAS No. 58765-86-9

2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B2379611
CAS RN: 58765-86-9
M. Wt: 298.15
InChI Key: PMEDEHFPUQRZJW-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid” belongs to a class of organic compounds known as thiazoles, which are heterocycles with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of a bromophenyl group indicates that it has a bromine atom attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiazole ring attached to a carboxylic acid group and a bromophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Synthesis Applications

  • Palladium-Catalyzed Direct Arylations : This compound is used in palladium-catalyzed direct arylation processes. For instance, the arylation of 4-(2-bromophenyl)-2-methylthiazole at the thiazolyl C5 position using aryl bromides, leading to the formation of 4-(2-bromophenyl)-2-methyl-5-arylthiazoles. These can be further converted into phenanthrothiazoles via palladium-catalyzed intramolecular direct arylation (Shi, Soulé, & Doucet, 2017).

  • Preparation of Isothiazole Derivatives : It is used in the preparations of isothiazole derivatives. For example, the synthesis of 5-methyl-3-phenylisothiazole-4-carboxylic acid and related compounds, including halogen-substituted phenylisothiazoles (Naito, Nakagawa, & Takahashi, 1968).

  • One-Pot Synthesis of Thiazole Derivatives : This compound is integral in one-pot synthesis procedures for various thiazole derivatives. An example is the synthesis of 2-substituted-4-methylthiazole-5-carboxylates, demonstrating a practical approach from readily available starting materials (Meng et al., 2014).

Biological Evaluation and Applications

  • Antimicrobial Activity : Derivatives of this compound have shown significant in vitro antibacterial activity. This was observed in studies involving 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives (Babu et al., 2016).

  • Crystal Structure Studies : The compound has been used in studies focused on crystal structure analysis. For instance, the crystal structure of related derivatives, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was investigated (Wang & Dong, 2009).

  • Study of Mass Spectra of Isothiazoles : Research involving the mass spectra of various isothiazoles, including derivatives of 2-(4-bromophenyl)-4-methylthiazole-5-carboxylic acid, has been conducted. This research is crucial for understanding the fragmentation patterns and structural features of these compounds (Naito, 1968).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would likely involve exploring the potential biological activities of this compound, given the interest in thiazole derivatives in medicinal chemistry .

properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEDEHFPUQRZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid

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